![molecular formula C19H12ClN3O2 B2907436 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 921100-95-0](/img/structure/B2907436.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a derivative of the naphthalene carboxamide family and is known for its unique properties, including its ability to selectively inhibit the protein-protein interactions (PPIs) that are involved in various biological processes.
Mechanism of Action
Target of Action
Similar compounds have been synthesized and tested against various cell lines, including mycobacterium tuberculosis
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It’s worth noting that similar compounds have shown potential as antitubercular agents . These compounds may affect the biochemical pathways involved in the growth and proliferation of Mycobacterium tuberculosis .
Result of Action
Similar compounds have shown potential in inhibiting the growth of mycobacterium tuberculosis . This suggests that the compound may have a similar effect.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not yet known Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is its selectivity for PPIs, which makes it a valuable tool for studying the role of these interactions in various biological processes. However, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide also has some limitations, including its relatively low potency and the potential for off-target effects.
Future Directions
There are several future directions for the study of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide. One area of research is the development of more potent derivatives of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide that can be used as therapeutic agents. Another area of research is the identification of new PPI targets that can be selectively inhibited by N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide. Additionally, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide may have potential applications in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile to form the corresponding amide, which is further reacted with hydrazine to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole compound with naphthalene-2-carboxylic acid.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is in the field of drug discovery, where it is being investigated as a potential therapeutic agent for various diseases. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been shown to selectively inhibit PPIs that are involved in various biological processes, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFAHKFCVLDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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